molecular formula C13H11N3O3 B11715677 2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol

2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol

Cat. No.: B11715677
M. Wt: 257.24 g/mol
InChI Key: VQIJGQPVYQKSSH-ZROIWOOFSA-N
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Description

2-[(E)-[2-(4-Nitrophenyl)hydrazin-1-ylidene]methyl]phenol is a hydrazone derivative featuring a phenolic hydroxyl group and a 4-nitrophenyl-substituted hydrazine moiety. Hydrazones are characterized by the R₁R₂C=NNR₃R₄ structure, where the nitrophenyl group enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions. This compound is synthesized via acid-catalyzed condensation of salicylaldehyde derivatives with 4-nitrophenylhydrazine, as demonstrated in for analogous compounds . Its structure has been confirmed by spectroscopic methods (NMR, IR) and crystallographic studies, revealing planar geometry and hydrogen-bonding networks critical for stability .

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

2-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C13H11N3O3/c17-13-4-2-1-3-10(13)9-14-15-11-5-7-12(8-6-11)16(18)19/h1-9,15,17H/b14-9-

InChI Key

VQIJGQPVYQKSSH-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC2=CC=C(C=C2)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation in Refluxing Toluene

The most widely reported method involves acid-catalyzed condensation in toluene. 4-Nitrophenylhydrazine (3 mmol) and 2-hydroxybenzaldehyde (2.5 mmol) are refluxed in toluene (40 mL) with p-toluenesulfonic acid (40 mg) as a catalyst . The reaction proceeds via nucleophilic attack of the hydrazine on the aldehyde carbonyl, forming an imine bond (C=N). Key parameters include:

ParameterValue
Reaction temperature110–120°C (reflux)
Reaction time4–6 hours
Yield70–85%
PurificationCrystallization (acetone/ethanol)

The E -isomer predominates due to steric and electronic stabilization of the intramolecular hydrogen bond between the phenolic -OH and imine nitrogen . Infrared (IR) spectroscopy confirms C=N stretching at 1,580–1,625 cm⁻¹ , while ¹H NMR shows the imine proton (CH=N) as a singlet at δ 8.15–8.29 ppm .

Solvent-Free Mechanochemical Synthesis

An eco-friendly approach eliminates solvents by grinding equimolar quantities of 4-nitrophenylhydrazine and 2-hydroxybenzaldehyde in a mortar for 5–10 minutes at room temperature . This method leverages mechanical force to overcome activation energy, producing the hydrazone in 30–57% yield . Advantages include:

  • No catalyst required

  • Short reaction time (5–10 minutes)

  • Minimal purification (washed with cold 2 M HCl and ethanol)

Despite lower yields compared to reflux methods, this technique aligns with green chemistry principles. X-ray crystallography of analogous compounds reveals planar geometries with dihedral angles <6° between aromatic rings, stabilizing the E -configuration .

Reflux in Ethanol Without Catalyst

Heating 4-nitrophenylhydrazine and 2-hydroxybenzaldehyde in ethanol under reflux for 1–2 hours provides moderate yields (45–60% ) without acid catalysts . The reaction mixture is concentrated and crystallized from methanol. Key spectral data:

  • UV-Vis : π→π* transitions at λₘₐₓ = 320–350 nm (conjugated C=N system) .

  • Molar conductance : 5.2–11.0 S·cm²·mol⁻¹, confirming non-electrolytic behavior .

This method is suitable for small-scale synthesis but requires longer reaction times than mechanochemical approaches.

Comparative Analysis of Methods

MethodCatalystSolventTimeYieldGreen Metrics
Acid-catalyzed refluxp-TSAToluene4–6 h70–85%Moderate
Solvent-free grindingNoneNone5–10 m30–57%High
Ethanol refluxNoneEthanol1–2 h45–60%Moderate

*p-TSA = p-toluenesulfonic acid; m = minutes; h = hours.

Reaction Mechanism and Stereochemical Control

The condensation proceeds via a two-step mechanism:

  • Nucleophilic addition : Hydrazine attacks the aldehyde carbonyl, forming a tetrahedral intermediate.

  • Dehydration : Loss of water yields the hydrazone, with the E -isomer favored due to intramolecular H-bonding between the phenolic -OH and imine N .

Density functional theory (DFT) calculations on analogous systems show the E -isomer is 12–15 kcal/mol more stable than the Z -isomer due to reduced steric hindrance .

Purification and Characterization

Purification typically involves:

  • Crystallization : From acetone/ethanol (1:1) or methanol .

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) for analytical samples .

Critical characterization data :

  • Melting point : 220–224°C (decomposition) .

  • IR : ν(O-H) at 3,250–3,350 cm⁻¹ ; ν(NO₂) at 1,475–1,530 cm⁻¹ .

  • ¹³C NMR : C=N at δ 145–150 ppm ; aromatic carbons at δ 110–140 ppm .

Challenges and Optimization Strategies

  • Byproduct formation : Oxidative byproducts may arise at temperatures >120°C. Mitigated by inert atmospheres (N₂/Ar) .

  • Scale-up limitations : Mechanochemical methods face efficiency drops at >100 g scales. Solution: Twin-screw extruders for continuous processing .

  • Yield improvement : Catalytic systems using hypervalent iodine reagents (e.g., PhICl₂) enhance electrophilicity of the aldehyde, boosting yields to >90% in pilot studies .

Industrial Applications and Patent Landscape

While academic studies dominate, patents disclose hybrid methods for pharmacologically active hydrazones:

  • WO2018056453A1 : Uses DMF as a solvent with microwave assistance (20 minutes, 80% yield) .

  • US20130066067A1 : Employs flow chemistry for continuous synthesis, reducing purification steps .

These innovations highlight trends toward rapid, scalable production for drug discovery pipelines.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phenolic hydrogen can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of similar hydrazones exhibit significant antimicrobial properties. The compound has been shown to be effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting potential for development as an antimicrobial agent.

Anticancer Activity

Studies have demonstrated that compounds with similar structural motifs can exhibit selective cytotoxicity towards cancer cell lines. In vitro tests revealed IC50 values in the low micromolar range for related compounds, indicating their potential as anticancer agents. Mechanisms proposed include induction of apoptosis and interference with cellular signaling pathways .

Enzyme Inhibition

The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to diseases such as neurodegenerative disorders. For instance, similar compounds have shown inhibitory effects on acetylcholinesterase, an enzyme crucial for neurotransmitter regulation.

Drug Development

Due to its biological activity, 2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol is being investigated for its potential in drug development. Its ability to form stable complexes with metal ions makes it a candidate for coordination chemistry applications in pharmaceuticals. The compound's structure allows for modifications that could enhance its therapeutic efficacy while minimizing side effects .

Formulation in Therapeutics

The incorporation of this compound into therapeutic formulations may enhance the bioavailability and effectiveness of existing drugs. Its hydrazone structure can serve as a scaffold for designing new molecules with improved pharmacological profiles.

Synthesis of New Materials

The unique chemical properties of the compound allow it to be utilized in synthesizing new materials with specific functionalities. Its ability to form stable complexes can be exploited in creating novel polymers or nanomaterials that exhibit desired electrical or optical properties.

Supramolecular Chemistry

Research into supramolecular structures involving this compound has revealed its potential in forming organized assemblies through hydrogen bonding and π–π interactions. Such assemblies are valuable in developing sensors and devices that rely on molecular recognition .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the hydrazone group significantly enhanced antimicrobial potency against gram-positive bacteria.

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited promising anticancer activity, suggesting a potential for development into therapeutic agents.

Mechanism of Action

The mechanism of action of 2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. The hydrazone moiety can also undergo tautomerization, which may play a role in its biological activity. Additionally, the nitro group can participate in redox reactions, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Key Observations :

  • Solubility : Alkoxy chains (e.g., octyloxy in ) improve organic solubility, whereas nitro groups reduce aqueous solubility .
  • Crystallography : The target compound forms intramolecular hydrogen bonds (O-H⋯N), while analogs with bulkier substituents exhibit varied packing modes, such as π-π stacking in pyridine-containing derivatives .

Key Observations :

  • Catalyst Efficiency : p-Toluenesulfonic acid (p-TSA) offers milder conditions compared to H₂SO₄, reducing side reactions .
  • Solvent Choice : Polar aprotic solvents (DMF) facilitate reactions with heteroaromatic hydrazines .

Physicochemical Properties

Property Target Compound 4-Methoxy Analog Pyridine-Analog
Melting Point 215–217°C (estimated) 198–200°C 185–187°C
λmax (UV-Vis) 365 nm (nitro π→π*) 320 nm (methoxy n→π*) 380 nm (pyridine charge transfer)
LogP (Calculated) 3.2 2.8 3.5

Key Observations :

  • UV Absorption : Nitro groups redshift absorption due to extended conjugation.
  • Lipophilicity : Pyridine analogs exhibit higher LogP, favoring membrane permeability in biological systems .

Key Observations :

  • Antimicrobial Activity : Nitro groups enhance microbial membrane disruption via redox interactions .
  • Enzyme Inhibition : Pyridine derivatives show superior enzyme binding due to heteroaromatic π-stacking .

Biological Activity

The compound 2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol (C14H13N3O4) is a hydrazone derivative that has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and data tables.

Chemical Structure and Properties

The molecular structure of the compound features a hydrazone functional group, which is known for its reactivity and biological significance. The compound is synthesized from 4-nitrophenylhydrazine and 2,6-dihydroxyacetophenone through a reflux process in ethanol, yielding a product with notable planar characteristics and specific dihedral angles between the aromatic rings .

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of hydrazones, including the compound . Research indicates that derivatives of hydrazones exhibit significant activity against various pathogens.

  • Minimum Inhibitory Concentration (MIC) : The compound has demonstrated promising MIC values against several bacterial strains. For instance, derivatives related to this hydrazone have shown MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : The compound also exhibits anti-biofilm properties, significantly reducing biofilm formation compared to standard antibiotics like Ciprofloxacin. This suggests its potential as a therapeutic agent in treating infections associated with biofilms .

2. Anticancer Activity

Hydrazones are recognized for their anticancer properties, with studies indicating that they can induce apoptosis in cancer cells through various mechanisms.

  • Cell Line Studies : In vitro studies have shown that certain hydrazone derivatives can inhibit the growth of cancer cell lines effectively. For example, compounds similar to this compound have been tested against breast cancer cell lines, demonstrating cytotoxic effects with IC50 values indicating significant potency .

3. Other Pharmacological Effects

Hydrazones have been explored for additional biological activities beyond antimicrobial and anticancer effects.

  • Antioxidant Activity : Some studies suggest that hydrazones possess antioxidant properties, which can help mitigate oxidative stress-related diseases .
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory activities of hydrazone derivatives, contributing to their therapeutic profile .

Case Study 1: Antimicrobial Evaluation

A study evaluated various hydrazone derivatives for their antimicrobial efficacy. The results indicated that compounds related to this compound exhibited significant activity against both gram-positive and gram-negative bacteria. The study utilized standard protocols for determining MIC and MBC (Minimum Bactericidal Concentration), revealing that these compounds could serve as potential alternatives to traditional antibiotics.

Case Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, derivatives of this hydrazone were tested for their ability to induce apoptosis. The results showed that specific modifications in the hydrazone structure led to enhanced cytotoxicity against MCF-7 breast cancer cells, with mechanisms involving the activation of caspases and modulation of apoptotic pathways.

Data Summary

Activity TypeTest Organism/Cell LineMIC/MBC/IC50 ValuesReference
AntimicrobialStaphylococcus aureusMIC: 0.22 μg/mL
Escherichia coliMIC: 0.5 μg/mL
AnticancerMCF-7 Breast Cancer CellsIC50: 15 μM
HeLa CellsIC50: 20 μM
Anti-inflammatoryN/AN/A

Q & A

Q. What are the optimal synthetic routes for preparing 2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions between hydrazine derivatives and nitro-substituted aldehydes. For example, multi-step protocols include refluxing in ethanol or methanol with acid catalysts (e.g., glacial acetic acid) to form the hydrazone linkage. Reaction conditions (temperature, solvent polarity, and stoichiometry) are optimized via thin-layer chromatography (TLC) monitoring and spectroscopic validation (e.g., NMR for intermediate characterization). Yield improvements often require inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • Spectroscopy : UV-Vis (to confirm π→π* transitions in the hydrazone moiety), FT-IR (C=N stretching ~1600 cm⁻¹), and ¹H/¹³C NMR (to verify E/Z isomerism and aromatic proton environments) .
  • X-ray crystallography : Single-crystal diffraction resolves bond lengths and angles (e.g., N-N bond in the hydrazine group ~1.35 Å) and confirms the E-configuration of the hydrazone. Disorder in solvent molecules, if present, is modeled using SQUEEZE .

Q. How does the nitro group influence the compound’s electronic properties and reactivity?

The electron-withdrawing nitro group stabilizes the hydrazone via resonance, enhancing electrophilicity at the imine carbon. This is validated by DFT calculations (e.g., Mulliken charges) and cyclic voltammetry, which show redox activity at potentials influenced by nitro substitution .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Discrepancies arise from assay variability (e.g., bacterial strain differences, cytotoxicity thresholds). Standardized protocols include:

  • Dose-response curves (IC₅₀/EC₅₀ comparisons across cell lines) .
  • Target specificity assays : Enzyme inhibition studies (e.g., topoisomerase II) paired with molecular docking to identify binding modes .
  • Control experiments : Testing against non-nitrated analogs to isolate nitro group contributions .

Q. How can computational methods predict and rationalize this compound’s interactions with biological targets?

  • Molecular docking (AutoDock/Vina) : Simulate binding to proteins (e.g., β-lactamase) using crystal structures from the PDB. Key interactions: H-bonding with phenolic -OH and π-stacking with nitro-phenyl .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., O···H/N···H interactions) in crystal packing, correlating with solubility and bioavailability .

Q. What experimental designs are critical for evaluating environmental stability and degradation pathways?

  • Photodegradation studies : Expose solutions to UV light (254–365 nm) and monitor degradation via HPLC-MS to identify nitro group reduction or hydrazone cleavage .
  • Hydrolysis kinetics : Vary pH (1–13) and temperature (25–60°C) to assess stability, with pseudo-first-order rate constants calculated from absorbance decay .

Methodological Challenges

Q. How are stereochemical impurities (E/Z isomers) controlled during synthesis?

  • Chromatography : Reverse-phase HPLC with C18 columns (MeCN/H₂O mobile phase) separates isomers.
  • Crystallization : Selective crystallization in ethanol/water mixtures favors the E-isomer due to lattice energy differences .

Q. What advanced techniques validate supramolecular interactions in solid-state structures?

  • DSC/TGA : Thermal stability profiles correlate with hydrogen-bond networks observed in crystallography .
  • Powder XRD : Rietveld refinement confirms phase purity and polymorph absence .

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